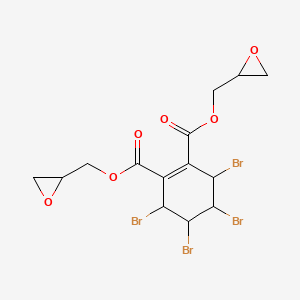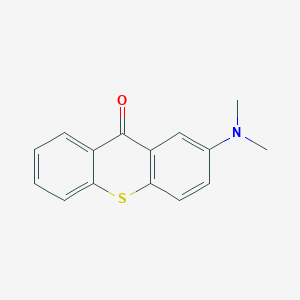![molecular formula C13H19NO2 B14326572 N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide CAS No. 106328-54-5](/img/structure/B14326572.png)
N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a hydroxy group attached to the nitrogen atom of the amide, along with a phenyl ring substituted with a 2-methylpropyl group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide typically involves the reaction of N-hydroxyacetamide with 4-(2-methylpropyl)benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxy group of N-hydroxyacetamide attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Electrophiles like bromine or nitric acid can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-acetyl-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide.
Reduction: Formation of N-{[4-(2-methylpropyl)phenyl]methyl}ethanamine.
Substitution: Formation of various substituted derivatives on the phenyl ring.
Scientific Research Applications
N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N-phenylacetamide
- N-Hydroxy-N-{[4-(methyl)phenyl]methyl}acetamide
- N-Hydroxy-N-{[4-(ethyl)phenyl]methyl}acetamide
Uniqueness
N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide is unique due to the presence of the 2-methylpropyl group on the phenyl ring. This substitution can influence the compound’s steric and electronic properties, affecting its reactivity and interaction with biological targets. The specific arrangement of functional groups imparts distinct chemical behavior, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
106328-54-5 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-hydroxy-N-[[4-(2-methylpropyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-12-4-6-13(7-5-12)9-14(16)11(3)15/h4-7,10,16H,8-9H2,1-3H3 |
InChI Key |
DFZOPCYTVNRLMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN(C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



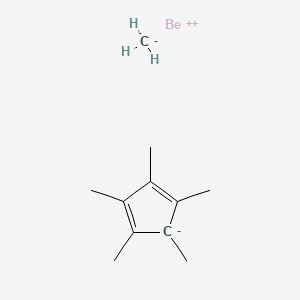

![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
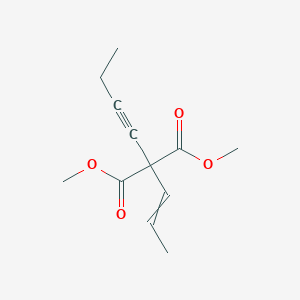
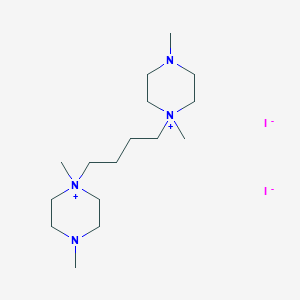
![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)


![1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14326554.png)

